3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde
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Overview
Description
3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as cyclization reactions and selective functional group transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.
Biology: Researchers explore its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde stands out due to its unique tricyclic structure and functional group arrangement. Similar compounds include:
Upadacitinib hemihydrate: A pharmaceutical compound with a related tricyclic structure used in the treatment of inflammatory conditions.
N-[2-[[(1S,3R,4S)-3-ethyl-4-(1,5,7,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)cyclopentyl]amino]-2-oxoethyl]-5-methyl-2-furancarboxamide: Another compound with a similar tricyclic core, investigated for its potential biological activities.
These comparisons highlight the uniqueness of 3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[730
Properties
Molecular Formula |
C27H23N3O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde |
InChI |
InChI=1S/C27H23N3O2/c1-16-10-12-21(13-11-16)29-18(3)24-17(2)28-30-23(15-32)26(20-8-6-5-7-9-20)22(14-31)27(30)25(24)19(29)4/h5-15H,1-4H3 |
InChI Key |
URANIPKSISSXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN4C(=C(C(=C4C3=C2C)C=O)C5=CC=CC=C5)C=O)C)C |
Origin of Product |
United States |
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